1-(4-Fluorophenyl)cyclopropaneethanamine
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Overview
Description
2-[1-(4-fluorophenyl)cyclopropyl]ethan-1-amine is an organic compound with the molecular formula C11H14FN It is characterized by the presence of a cyclopropyl group attached to an ethanamine chain, with a fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-fluorophenyl)cyclopropyl]ethan-1-amine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of 4-fluorophenylcyclopropyl ketone with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-fluorophenyl)cyclopropyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under appropriate conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-[1-(4-fluorophenyl)cyclopropyl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(4-fluorophenyl)cyclopropyl]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl and fluorophenyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-fluorophenyl)cyclopropyl]ethan-1-one: This compound is structurally similar but contains a ketone group instead of an amine group.
2-(4-fluorophenyl)ethan-1-amine: This compound lacks the cyclopropyl group and has a simpler structure.
Uniqueness
2-[1-(4-fluorophenyl)cyclopropyl]ethan-1-amine is unique due to the presence of both the cyclopropyl and fluorophenyl groups, which confer distinct chemical and biological properties. The combination of these groups can enhance its reactivity and binding interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14FN |
---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
2-[1-(4-fluorophenyl)cyclopropyl]ethanamine |
InChI |
InChI=1S/C11H14FN/c12-10-3-1-9(2-4-10)11(5-6-11)7-8-13/h1-4H,5-8,13H2 |
InChI Key |
UVMYXBXDRHQKJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCN)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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